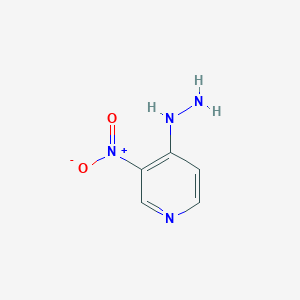

4-Hydrazino-3-nitropyridine

説明

Contextual Significance in Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are organic compounds that contain a ring structure with at least one nitrogen atom. numberanalytics.com These compounds are fundamental to a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.commsesupplies.com In fact, an analysis of FDA-approved drugs revealed that 59% of small-molecule drugs incorporate nitrogen heterocycles. msesupplies.commdpi.comopenmedicinalchemistryjournal.com The significance of these compounds stems from their diverse biological activities and their versatility as building blocks in organic synthesis. numberanalytics.comnih.gov

4-Hydrazino-3-nitropyridine serves as a key example of a substituted pyridine (B92270), a class of six-membered nitrogen heterocycles. The presence of the reactive hydrazino (-NHNH2) and the electron-withdrawing nitro (-NO2) groups on the pyridine core imparts distinct chemical properties to the molecule. cymitquimica.com This makes it a valuable precursor in the synthesis of various other heterocyclic systems. It is often used as an intermediate in the creation of more complex molecules, including those with potential biological activity and organometallic complexes.

Historical Development of Related Pyridine Chemistry

The study of pyridine and its derivatives has a rich history. Pyridine itself was first isolated in 1849 by the Scottish chemist Thomas Anderson from coal tar. bris.ac.uk Its molecular structure was later determined by Wilhelm Körner and James Dewar in 1869, a few years after the structure of benzene (B151609) was proposed. bris.ac.ukwikipedia.org

The synthesis of pyridine derivatives has been a significant area of research. In 1881, Arthur Rudolf Hantzsch developed the first major synthesis of pyridine derivatives. wikipedia.org Later, in 1924, Russian chemist Aleksei Chichibabin devised an improved method for pyridine synthesis, which remains in use today. acs.orgnih.gov The development of synthetic methods for various substituted pyridines, including nitropyridines and hydrazinopyridines, has been crucial for advancing the field of heterocyclic chemistry. The synthesis of 3-nitropyridine (B142982), a related compound, has been achieved through various methods, though often in low yields. tandfonline.com The preparation of hydrazino-3-nitropyridines from corresponding chloronitropyridines is a key step in obtaining these valuable synthetic intermediates. tandfonline.com

Chemical Properties of this compound

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₆N₄O₂ |

| Molecular Weight | 154.13 g/mol |

| Appearance | Colorless to yellow crystal or solid |

| Melting Point | 137-142 °C |

| Boiling Point | 249-250 °C |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and dimethyl sulfoxide |

| CAS Number | 33544-42-2 |

Data sourced from multiple chemical suppliers and databases. chemscene.com

Synthesis and Reactions of this compound

The synthesis of this compound and its subsequent reactions are central to its utility in organic chemistry.

Synthesis of this compound

A common method for preparing this compound involves the reaction of a suitable precursor with hydrazine (B178648). One established route starts from 4-hydroxy-3-nitropyridine. lookchem.com This is treated with phosphorus oxychloride and phosphorus pentachloride to form an intermediate, which is then reacted with hydrazine hydrate (B1144303) to yield this compound. lookchem.com Another reported method involves the direct reaction of 4-chloro-3-nitropyridine (B21940) with hydrazine hydrate in ethanol. tandfonline.com

A general representation of the synthesis is as follows:

Starting Material + Reagents → This compound

For example:

4-Chloro-3-nitropyridine + Hydrazine hydrate → This compound

Chemical Reactions of this compound

The presence of the hydrazino and nitro groups allows this compound to participate in a variety of chemical transformations.

The hydrazino group can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. For instance, reaction with benzaldehyde (B42025) yields 3-amino-4-benzylidenehydrazinopyridine after a reduction step. lookchem.com

This compound is a key precursor for the synthesis of fused heterocyclic systems. For example, it can be used to prepare various substituted pyridines and other bicyclic structures. The specific products depend on the reaction conditions and the other reactants involved.

The nitro group can be reduced to an amino group, opening up further synthetic possibilities. This transformation can be achieved using various reducing agents, such as palladium on charcoal with hydrogen gas. lookchem.com

| Reactant(s) | Product(s) | Reaction Type |

| Benzaldehyde (after reduction) | 3-Amino-4-benzylidenehydrazinopyridine | Condensation |

| Various reagents | Fused heterocyclic systems | Cyclization |

| Reducing agents (e.g., Pd/C, H₂) | 3-Amino-4-hydrazinopyridine | Reduction |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3-nitropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-4-1-2-7-3-5(4)9(10)11/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMWVURSDQRNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400818 | |

| Record name | 4-Hydrazino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33544-42-2 | |

| Record name | 4-Hydrazino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydrazino 3 Nitropyridine and Analogous Compounds

Direct Synthesis Approaches to 4-Hydrazino-3-nitropyridine

The most direct route to this compound involves the reaction of a suitable 3-nitropyridine (B142982) precursor with hydrazine (B178648). A commonly employed method is the reaction of 3-nitropyridine with an excess of hydrazine hydrate (B1144303). In a typical procedure, 3-nitropyridine and hydrazine are combined in a 1:2 molar ratio and stirred under appropriate temperature conditions for a specific duration. Following the reaction, the desired product can be isolated through crystallization or extraction. This method leverages the nucleophilic nature of hydrazine to displace a suitable leaving group on the pyridine (B92270) ring, which is activated by the electron-withdrawing nitro group.

Approaches to Hydrazino Group Installation on Nitropyridine Scaffolds

The introduction of a hydrazino group onto a nitropyridine core is a critical step in the synthesis of these compounds. This is predominantly achieved through nucleophilic substitution reactions, with reductive coupling emerging as an alternative strategy.

Nucleophilic Substitution Reactions with Hydrazine Hydrate

Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing hydrazinopyridines. This reaction typically involves the treatment of a halo-nitropyridine with hydrazine hydrate. thieme-connect.com The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of a halide by the hydrazine nucleophile. smolecule.com

For instance, the synthesis of 2-hydrazinyl-5-nitropyridine (B1587325) is commonly achieved by reacting 2-chloro-5-nitropyridine (B43025) with hydrazine hydrate. Key parameters for this reaction include the use of a solvent system like ethanol (B145695)/water (3:1 v/v) to enhance solubility and reaction efficiency, refluxing at 80–90°C for 6–8 hours to ensure complete substitution, and using a slight excess of hydrazine (e.g., a 1:1.2 molar ratio of the chloronitropyridine to hydrazine) to optimize the yield, which can reach 75–80%. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Similarly, 5-chloro-2-hydrazinyl-3-nitropyridine (B3117471) can be synthesized by treating a 2-chloro-5-nitro-pyridine derivative with hydrazine hydrate in a polar aprotic solvent like DMF or ethanol at 60–80°C. smolecule.com This reaction proceeds through a Meisenheimer complex intermediate. smolecule.com

The synthesis of various hydrazinylpyridines, including 2-hydrazinyl-3-nitropyridine and 2-hydrazinyl-5-nitropyridine, has been efficiently carried out in thick-walled ACE tubes using hydrazine hydrate as the nucleophile and simple alcohols or diethyl ether as solvents, highlighting an environmentally friendly approach. thieme-connect.comlookchem.com

A summary of representative nucleophilic substitution reactions is provided in the table below:

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Chloro-5-nitropyridine | Hydrazine hydrate | 2-Hydrazinyl-5-nitropyridine | 75-80% | |

| 2-Chloro-5-nitro-pyridine derivative | Hydrazine hydrate | 5-Chloro-2-hydrazinyl-3-nitropyridine | - | smolecule.com |

| Chloropyridines | Hydrazine hydrate | Hydrazinylpyridines | - | thieme-connect.comlookchem.com |

| 3,5-Dinitro-4-chloropyridine | Anhydrous hydrazine | 3,5-Dinitro-4-pyridylhydrazine | - | jst.go.jp |

Reductive Coupling Strategies for N-N Bond Formation

While less common for the direct synthesis of simple hydrazinopyridines, reductive coupling strategies represent a powerful method for N-N bond formation in more complex systems and offer potential for future applications in this area. fau.denih.gov These methods often involve the coupling of a nitroarene with an amine or another nitrogen-containing species.

Recent advancements have demonstrated organophosphorus-catalyzed cross-selective intermolecular N-N reductive coupling of nitroarenes and anilines to synthesize unsymmetrical hydrazines. nih.gov This approach utilizes a phosphetane (B12648431) catalyst and a hydrosilane as the terminal reductant. nih.gov Although not explicitly demonstrated for this compound, this methodology highlights the potential for developing novel reductive routes to hydrazinopyridines.

Other strategies for N-N bond formation include transition-metal-catalyzed nitrene insertion and electrochemical methods. acs.orgresearchgate.net For example, nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with amines has been developed for the synthesis of hydrazides. acs.org While these methods are not direct routes to this compound, they represent the cutting edge of N-N bond-forming reactions and could be adapted for the synthesis of related structures.

Precursor Synthesis and Functionalization of Nitropyridine Rings

The synthesis of this compound and its analogs is heavily reliant on the availability of suitably functionalized nitropyridine precursors. The key steps in preparing these precursors are the nitration of pyridine derivatives and the introduction of a leaving group, typically a halogen, through halogenation.

Nitration of Pyridine Derivatives

The direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by the protonated nitrogen atom under strongly acidic conditions, often resulting in very low yields. researchgate.netkochi-tech.ac.jp However, several effective methods have been developed to overcome this challenge.

One successful approach involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with aqueous sodium bisulfite. researchgate.netntnu.no This method can produce 3-nitropyridine in good yields (e.g., 77%). researchgate.net The mechanism is believed to involve the formation of an N-nitropyridinium ion, followed by a smolecule.comntnu.no sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring. researchgate.netntnu.no

Another effective nitrating system is the use of nitric acid in trifluoroacetic anhydride, which can generate N₂O₅ in situ. rsc.orgntnu.no This method has been used to prepare a variety of 3-nitropyridines from the corresponding pyridines with yields ranging from 10-83%. rsc.org

The nitration of substituted pyridines is also a crucial strategy. For example, the nitration of 4-acylaminopyridines has been used in the synthesis of 3,4-diaminopyridine (B372788) and imidazo[4,5-c]pyridines. ntnu.no

The table below summarizes different nitration methods for pyridine derivatives:

| Pyridine Derivative | Nitrating Agent | Product | Yield | Reference |

| Pyridine | N₂O₅, then NaHSO₃/H₂O | 3-Nitropyridine | 77% | researchgate.net |

| Pyridines (1a-o) | HNO₃ / Trifluoroacetic anhydride | 3-Nitropyridines (6a-n) | 10-83% | rsc.org |

| 3-Methylpyridine | Procedure A (likely N₂O₅ based) | 3-Methyl-5-nitropyridine | 26% | ntnu.no |

Halogenation and Subsequent Nucleophilic Substitution

The introduction of a halogen atom onto the nitropyridine ring provides a key handle for subsequent nucleophilic substitution with hydrazine. Halogenated nitropyridines are crucial intermediates in the synthesis of hydrazinonitropyridines. ntnu.nontnu.no

Modern synthetic methods have advanced beyond traditional electrophilic aromatic substitution to include more sophisticated strategies like directed metalation and metal-catalyzed cross-coupling reactions to achieve high regioselectivity. For instance, the synthesis of 4-substituted-3-amino-2-chloropyridines has been achieved through a sequence involving direct nitration of a pyridine substrate, followed by reduction and chlorination. ntnu.no

A common route involves the halogenation of a nitropyridine. For example, 3,5-dinitro-4-chloropyridine can be prepared from 3,5-dinitro-4-hydroxypyridine (B127967) by treatment with phosphoryl chloride. jst.go.jp This chlorinated intermediate can then react with hydrazine to form the corresponding hydrazinopyridine. jst.go.jp The position of the nitro group significantly influences the regioselectivity of nucleophilic substitution reactions. For example, in 4-chloro-2-methyl-5-nitropyridine, the nitro group at position 5 activates the chlorine at position 4 for nucleophilic substitution.

Chemical Reactivity and Transformations of 4 Hydrazino 3 Nitropyridine

Reactions of the Hydrazino Moiety

The hydrazino group (-NHNH2) is a potent nucleophile and is central to many of the transformations of 4-Hydrazino-3-nitropyridine. Its reactivity is harnessed to build larger molecular scaffolds through oxidation, condensation, and acylation reactions.

The hydrazinyl group is susceptible to oxidation, a reaction typical for hydrazine (B178648) derivatives. cymitquimica.com This transformation can lead to the formation of corresponding azo or azoxy compounds, depending on the oxidizing agent and reaction conditions used. The presence of the electron-deficient nitropyridine core influences the redox potential of the hydrazino group.

The hydrazino group readily undergoes condensation and cyclization reactions, serving as a key building block for the synthesis of fused heterocyclic systems. cymitquimica.comcymitquimica.com A significant application is the synthesis of substituted cymitquimica.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridines. For instance, reacting 2-hydrazinyl-3-nitropyridine, a close structural analog, with chloroethynylphosphonates results in a 5-exo-dig cyclization to form the corresponding triazolopyridine derivative. d-nb.infobeilstein-journals.org

Interestingly, the reaction of 2-hydrazinyl-5-nitropyridine (B1587325) under similar conditions can lead to a mixture of two isomers: the expected cymitquimica.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine and a cymitquimica.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridine. d-nb.infobeilstein-journals.org The formation of the latter isomer is attributed to a Dimroth-type rearrangement, which is facilitated by the electron-accepting nitro group on the pyridine (B92270) ring. d-nb.info The reaction of 2-hydrazinyl-3-nitropyridine, however, has been shown to proceed selectively to furnish only the cymitquimica.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridine isomer. d-nb.infobeilstein-journals.org

Table 1: Cyclization Reactions of Hydrazinyl-Nitropyridines

| Starting Material | Reagent | Product(s) | Reference(s) |

|---|---|---|---|

| 2-Hydrazinyl-3-nitropyridine | Dimethyl/Diisopropyl chloroethynylphosphonates | Selectively forms cymitquimica.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridines | d-nb.info, beilstein-journals.org |

| 2-Hydrazinyl-5-nitropyridine | Chloroethynylphosphonates | Mixture of cymitquimica.comCurrent time information in Bangalore, IN.triazolo[4,3-a] and cymitquimica.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridines | d-nb.info, beilstein-journals.org |

The nucleophilic hydrazino group can be readily acylated to form acylhydrazino derivatives. This reaction is often used to introduce new functional groups or to protect the hydrazino moiety during subsequent transformations. For example, the reaction of 3-hydrazino-2-nitropyridine with formic acid under reflux conditions yields 3-formylhydrazino-2-nitropyridine. sci-hub.se This transformation converts the hydrazine into a hydrazide, which can then be used in further synthetic steps. sci-hub.se Similarly, reaction with other acylating agents like benzoylhydrazide can also be employed. sci-hub.se

Table 2: Acylation of Hydrazino-Nitropyridines

| Starting Material | Reagent | Product | Reference(s) |

|---|---|---|---|

| 3-Hydrazino-2-nitropyridine | Formic Acid | 3-Formylhydrazino-2-nitropyridine | sci-hub.se |

| 3-Fluoro-2-nitropyridine | Benzoylhydrazide | 3-Benzoylhydrazino-2-nitropyridine | sci-hub.se |

Condensation and Cyclization Reactions

Reactions of the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. It is also a versatile functional group that can be transformed into other functionalities, most notably an amino group, or be removed entirely.

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. acs.org This reaction provides a route to vicinal diamino-functionalized pyridines, which are valuable synthetic precursors. A variety of reducing agents can be employed for this purpose. ambeed.com

A common and effective method is catalytic hydrogenation. For instance, the nitro group in 3-acylhydrazino-2-nitropyridine can be selectively reduced to an amino group using hydrogen gas (H2) with a palladium-on-carbon (Pd/C) catalyst. sci-hub.se This method is often chemoselective, leaving other functional groups, such as halogens, intact. rsc.org Other reducing systems include metals in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl), or hydrazine hydrate (B1144303) in the presence of catalysts like iron(III) chloride (FeCl3). ambeed.comresearchgate.net The reduction of a nitro group on a related pyridothiadiazine system has also been accomplished using Raney nickel as a catalyst. ut.ac.ir

Table 3: Reduction of Nitro Group in Nitropyridine Derivatives

| Starting Material | Reagent/Catalyst | Product | Reference(s) |

|---|---|---|---|

| 3-Acylhydrazino-2-nitropyridine | H₂ / 10% Pd-C | 3-Acylhydrazino-2-aminopyridine | sci-hub.se |

| Aromatic Nitro Compounds | Hydrazine hydrate / FeCl₃·6H₂O | Corresponding Amino Compounds | researchgate.net |

| 3-Nitropyridine (B142982) | Catalytic Hydrogenation | 3-Aminopyridine | ambeed.com |

| 4-Phenyl-2-phenylazo-4H-pyrido[2,3-e] cymitquimica.comCurrent time information in Bangalore, IN.ambeed.comthiadiazine (nitro precursor) | H₂ / Raney Nickel | Corresponding Amino Derivative | ut.ac.ir |

Denitration involves the complete removal of the nitro group from the aromatic ring. acs.org This transformation can be achieved under specific reductive conditions. For example, trinitromethyl-substituted pyridines have been shown to undergo denitration when treated with aqueous hydrazine, resulting in the formation of dinitromethyl hydrazinium (B103819) salts. mdpi.com While this represents the loss of one nitro group from a trinitromethyl substituent, it demonstrates the feasibility of using hydrazine to facilitate a denitration reaction on a pyridine-based scaffold. mdpi.com More broadly, transition-metal-catalyzed methods have been developed for the reductive denitration of nitroarenes using mild reducing agents like 2-propanol. acs.org These reactions can proceed without the competitive reduction of the nitro group to an aniline. acs.org

Reductions to Amino Functionality

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAᵣ) is a key class of reactions for functionalizing electron-deficient aromatic rings like nitropyridines. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, the C2 and C6 positions are ortho and para, respectively, to the nitro group at C3, making them the most likely sites for substitution.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic compounds. organic-chemistry.org This reaction introduces a substituent onto the aromatic ring at a position occupied by a hydrogen atom, by using a nucleophile that contains a leaving group on the nucleophilic atom. organic-chemistry.orgnih.gov For nitropyridines, VNS reactions typically occur at the positions activated by the nitro group. nih.govntnu.no

While specific literature on the VNS of this compound is not prevalent, the reactivity of analogous 3-nitropyridine derivatives provides a strong indication of its expected behavior. For instance, 4-substituted-3-nitropyridines readily undergo VNS at the C2 position (ortho to the nitro group). ntnu.no The general mechanism involves the addition of a carbanion bearing a leaving group to form a σ-adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

In the case of this compound, the reaction with a carbanion like that derived from chloromethyl phenyl sulfone would be expected to yield the 2-substituted product. The electron-donating character of the hydrazino group at C4 might modulate the reactivity compared to other 4-substituted-3-nitropyridines, but the directing effect of the nitro group is generally dominant in these transformations.

Table 1: Representative Vicarious Nucleophilic Substitution Reactions on 3-Nitropyridine Derivatives

| Starting Material | Nucleophile | Base | Solvent | Product | Yield (%) | Reference |

| 4-Methoxy-3-nitropyridine | Chloromethyl phenyl sulfone | Potassium t-butoxide | DMSO | 4-Methoxy-3-nitro-2-[(phenylsulfonyl)methyl]pyridine | 77 | ntnu.no |

| 4-Methyl-3-nitropyridine (B1297851) | Chloroform | Potassium t-butoxide | DMSO/THF | 2-(Dichloromethyl)-4-methyl-5-nitropyridine | 38 | ntnu.no |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole | Potassium t-butoxide | DMSO | 4-Amino-3-nitropyridine | Moderate-Good | ntnu.no |

| 3-Nitropyridine | Hydroxylamine (B1172632) | Potassium t-butoxide | DMSO | 4-Amino-3-nitropyridine | Moderate-Good | ntnu.no |

This table presents data for related nitropyridine compounds to illustrate the expected reactivity of this compound under VNS conditions.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another strategy to functionalize electron-deficient aromatic rings, where a nucleophile attacks the ring and the aromaticity is restored by the removal of a hydride ion, typically facilitated by an external oxidizing agent. When the nucleophile is an amine, the reaction is termed oxidative amination.

For 3-nitropyridines, oxidative amination has been shown to be a viable method for introducing amino groups, typically at the positions para and ortho to the nitro group. ntnu.nobakhtiniada.ru For example, reacting 3-nitropyridine with ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate (B83412) can selectively yield 2-amino-5-nitropyridine. ntnu.no

In the context of this compound, oxidative amination presents a more complex challenge. The hydrazino group itself is susceptible to oxidation. Therefore, the choice of oxidizing agent would be critical to favor the desired C-N bond formation on the pyridine ring over the oxidation of the hydrazino substituent. A carefully controlled reaction could potentially lead to the introduction of an amino group at the C2 or C6 positions. However, competitive oxidation of the hydrazino moiety to a diazenyl or other oxidized species is a likely side reaction that could diminish the yield of the desired aminated product. ntnu.no

Table 2: Representative Oxidative Amination Reactions on 3-Nitropyridine

| Starting Material | Aminating Agent | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |

| 3-Nitropyridine | Ammonia | Potassium permanganate | DMSO/Water | 2-Amino-5-nitropyridine | 66 | ntnu.no |

| 3-Nitropyridine | n-Butylamine | Potassium permanganate | Liquid Ammonia | 2-(Butylamino)-5-nitropyridine | High | ntnu.no |

| 3-Nitropyridine | Diethylamine | Potassium permanganate | Liquid Ammonia | 2-(Diethylamino)-5-nitropyridine | High | ntnu.no |

This table illustrates the oxidative amination of the parent 3-nitropyridine, suggesting potential, albeit complex, pathways for this compound.

Synthesis of Derivatives and Analogs of 4 Hydrazino 3 Nitropyridine

Hydrazone Derivatives

The synthesis of hydrazone derivatives from 4-hydrazino-3-nitropyridine is a straightforward and common transformation. This reaction typically involves the acid-catalyzed condensation of the hydrazino group with the carbonyl group of various aldehydes and ketones. The resulting N'-[(E)-arylmethylidene]-3-nitro-4-hydrazinopyridine derivatives are stable compounds that can serve as intermediates for further synthetic manipulations or as final target molecules in medicinal chemistry research. semanticscholar.org

The general procedure involves refluxing equimolar amounts of this compound with a selected aldehyde or ketone in a suitable solvent, such as ethanol (B145695). semanticscholar.org The reaction is often facilitated by a catalytic amount of acid. The products precipitate from the reaction mixture upon cooling and can be purified by recrystallization. semanticscholar.org This method has been successfully applied to synthesize a series of 2-[(2-substitutedbenzylidene)hydrazinyl]-6-ethoxy-3-nitropyridine derivatives, demonstrating the general applicability of this reaction to the nitropyridine scaffold. semanticscholar.org

| Carbonyl Reactant | Resulting Hydrazone Derivative |

| Benzaldehyde (B42025) | N'-Benzylidene-4-hydrazino-3-nitropyridine |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-4-hydrazino-3-nitropyridine |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-4-hydrazino-3-nitropyridine |

| Acetone | 4-Hydrazono-N'-(propan-2-ylidene)-3-nitropyridine |

| Cyclohexanone | N'-(Cyclohexylidene)-4-hydrazino-3-nitropyridine |

This table presents potential hydrazone derivatives synthesized from this compound and various carbonyl compounds, based on established chemical principles.

Sulfonohydrazide Analogs

Sulfonohydrazide analogs are another important class of derivatives accessible from this compound. These compounds are typically synthesized by the reaction of the hydrazine (B178648) with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. The resulting N'-(3-nitropyridin-4-yl)sulfonohydrazides are of interest in various chemical and pharmaceutical research areas. google.comresearchgate.net

The synthesis proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a new N-S bond. These compounds, also known as N-sulfonylhydrazones when derived from a condensation reaction, are recognized as valuable starting materials in a variety of three-component reactions. researchgate.net

| Sulfonyl Chloride Reactant | Resulting Sulfonohydrazide Analog |

| Benzenesulfonyl chloride | N'-(3-Nitropyridin-4-yl)benzenesulfonohydrazide |

| p-Toluenesulfonyl chloride | N'-(3-Nitropyridin-4-yl)-4-methylbenzenesulfonohydrazide |

| Methanesulfonyl chloride | N'-(3-Nitropyridin-4-yl)methanesulfonohydrazide |

| Dansyl chloride | 5-(Dimethylamino)-N'-(3-nitropyridin-4-yl)naphthalene-1-sulfonohydrazide |

This table illustrates potential sulfonohydrazide analogs formed from the reaction of this compound with various sulfonyl chlorides.

Formation of Fused Heterocyclic Systems

The true synthetic potential of this compound is realized in its use as a precursor for the construction of fused heterocyclic systems. The interplay between the hydrazino and nitro functionalities allows for a variety of cyclization strategies to build additional rings onto the pyridine (B92270) core.

While direct synthesis of pyrido[2,3-e]-as-triazines from this compound is not explicitly detailed, a closely related pathway for the isomeric pyrido[3,4-e]-as-triazine system starting from 4-chloro-3-nitropyridine (B21940) has been established. researchgate.net This synthesis provides a clear blueprint for how the this compound scaffold can be used.

The synthesis begins with the treatment of 4-chloro-3-nitropyridine with hydrazine hydrate (B1144303), which yields this compound. researchgate.net The subsequent and crucial step is the catalytic reduction of the nitro group to an amino group, forming 3-amino-4-hydrazinopyridine. researchgate.net This diamine intermediate can then undergo acid-catalyzed cyclization with reagents like formic acid or orthoesters to construct the fused triazine ring, yielding the pyrido[3,4-e]-as-triazine core after dehydrogenation. researchgate.net A similar strategy starting from the isomeric 2-nitro-3-hydrazinopyridine involves reaction with formic acid, reduction of the nitro group, and subsequent intramolecular cyclodehydration to form the pyrido[2,3-e]-as-triazine ring system. sci-hub.se

The construction of a pyrrolopyrazole scaffold from this compound represents a multi-step synthetic challenge. A plausible route can be designed based on classical heterocyclic synthesis methods. The first step would involve the formation of a pyrazole (B372694) ring through the condensation of the hydrazino group with a suitable 1,3-dielectrophile, such as a β-dicarbonyl compound (e.g., acetylacetone) or a β-ketoester. This would yield a 1-(3-nitropyridin-4-yl)pyrazole intermediate.

The subsequent formation of the fused pyrrole (B145914) ring could be achieved via a Reissert-type reaction. For instance, the synthesis of a pyrrolo[3,2-c]pyridine (an azaindole) has been accomplished by treating 4-methyl-3-nitropyridine (B1297851) with diethyl oxalate (B1200264), followed by reductive cyclization of the resulting pyruvate (B1213749) intermediate using a palladium catalyst. tugraz.at This reductive cyclization of the nitro group onto an adjacent side chain is a key strategy for forming the fused pyrrole ring. tugraz.atnih.gov

The synthesis of complex fused systems like imidazopyridothiadiazines from nitropyridine precursors has been documented. A notable example is the creation of a 4H-imidazo[2,1-b]pyrido[2,3-e][1,3,4]thiadiazine system. ut.ac.ir The synthesis initiates with the reaction of 2-chloro-3-nitropyridine (B167233) with a bidentate nucleophile like benzothiohydrazide (B1273342) to form a pyridothiadiazine. ut.ac.ir

Adapting this logic, this compound could be converted into a suitable precursor. The key steps would involve the reduction of the nitro group to an amine, followed by a condensation and cyclization sequence. For example, reduction of a pyridothiadiazine intermediate derived from 2-chloro-3-nitropyridine yields the corresponding amino derivative. ut.ac.ir This amine then undergoes a one-pot condensation and cyclization with a reagent like phenacyl bromide to construct the fused imidazole (B134444) ring, resulting in the final imidazo[2,1-b]pyrido[2,3-e][1,3,4]thiadiazine novel heterocyclic system. ut.ac.ir

Pyrrolopyridines: The synthesis of pyrrolopyridines (azaindoles) from nitropyridine precursors is a well-established strategy. A powerful method is the Reissert reaction, which has been used to prepare 6-azaindole-2-carboxylate from 4-methyl-3-nitropyridine. tugraz.at This reaction involves treating the nitropyridine with diethyl oxalate in the presence of a base to form a pyruvate intermediate. This intermediate is then subjected to hydrogenation, typically with a palladium on charcoal catalyst, which simultaneously reduces the nitro group and facilitates the intramolecular cyclization to form the pyrrole ring fused to the pyridine core. tugraz.at This approach highlights a viable pathway from a 3-nitropyridine (B142982) scaffold to a pyrrolopyridine system.

Naphthyridines: The synthesis of naphthyridines (pyridopyridines) can also be envisioned starting from this compound or its direct precursor, 4-chloro-3-nitropyridine. One common approach is the Friedländer synthesis, which involves the condensation of an o-amino-aldehyde or ketone with a compound containing an activated methylene (B1212753) group. Reductive cyclization of ortho-nitro derivatives is another key route to naphthyridines. rsc.org For instance, 4-chloro-1,7-naphthyridine (B155622) can be synthesized from 4-chloro-3-nitropyridine and ethyl acetoacetate (B1235776) through a sequence of condensation, cyclization, and reduction steps. The resulting chloro-naphthyridine can be converted to a hydrazino-naphthyridine by treatment with hydrazine hydrate, which can then be further functionalized or converted to the parent naphthyridine system. thieme-connect.de

Mechanistic Investigations of 4 Hydrazino 3 Nitropyridine Chemistry

Elucidation of Reaction Pathways for Hydrazino Group Transformations

The hydrazino group of 4-hydrazino-3-nitropyridine is a key functional group that readily participates in cyclization and condensation reactions to form various fused heterocyclic systems. Mechanistic studies have focused on its reactions with electrophilic reagents, leading to the formation of pyrazole (B372694) or triazole rings fused to the pyridine (B92270) core.

A primary transformation involves the reaction with 1,3-dielectrophiles, such as 1,3-dicarbonyl compounds, to construct the pyrazolo[3,4-b]pyridine system. d-nb.info This reaction proceeds via an initial condensation of the more nucleophilic nitrogen of the hydrazino group with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the fused pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. mdpi.com

Another significant reaction pathway involves the interaction of the hydrazino group with acetylene (B1199291) derivatives. For instance, the reaction of 2-hydrazinyl-3-nitropyridine with chloroethynylphosphonates has been shown to proceed selectively, furnishing d-nb.infoCurrent time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyridines. nih.govbeilstein-journals.orgd-nb.info The proposed mechanism for this transformation involves several steps:

Nucleophilic Attack: The terminal nitrogen of the hydrazino group attacks the electrophilic carbon of the chloroethynylphosphonate.

Intermediate Formation: This initial attack leads to the formation of a ynamine intermediate after the elimination of a chloride ion. beilstein-journals.org

Isomerization: The ynamine isomerizes to a more stable ketenimine intermediate. beilstein-journals.org

Cyclization: An intramolecular 5-exo-dig cyclization occurs.

Rearrangement: The presence of the electron-withdrawing nitro group facilitates a Dimroth-type rearrangement, leading to the thermodynamically more stable d-nb.infoCurrent time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyridine isomer instead of the initially formed d-nb.infoCurrent time information in Bangalore, IN.mdpi.comtriazolo[4,3-a]pyridine. nih.govd-nb.info The acidic conditions generated during the reaction can promote this rearrangement. beilstein-journals.org

The table below summarizes key transformations of the hydrazino group.

| Reactant | Reagent Type | Product Skeleton | Proposed Mechanism |

| This compound | 1,3-Dicarbonyl Compounds | Pyrazolo[3,4-b]pyridine | Condensation-intramolecular cyclization d-nb.infomdpi.com |

| This compound | Chloroethynylphosphonates | d-nb.infoCurrent time information in Bangalore, IN.mdpi.comTriazolo[1,5-a]pyridine | Nucleophilic attack, cyclization, and Dimroth rearrangement nih.govbeilstein-journals.org |

Studies of Nitro Group Reduction Mechanisms

The reduction of the nitro group on the this compound ring is a fundamental transformation that opens pathways to various amino-substituted derivatives. The mechanism of nitro group reduction is generally accepted to proceed through a series of intermediates, with the final product depending on the reducing agent and reaction conditions. google.comwikipedia.org

The most widely accepted pathway for the reduction of aromatic nitro compounds is the Haber mechanism, which involves a stepwise reduction. google.com

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Nitroso to Hydroxylamine (B1172632): The nitroso group is further reduced to a hydroxylamine group (-NHOH). This step is often the slowest in the sequence, which can lead to the accumulation of the hydroxylamine intermediate. google.com

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding amine (-NH₂).

A parallel pathway can also occur, which involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then sequentially reduced to azo, hydrazo, and finally amine products. google.com

The choice of reducing agent is critical in determining the final product.

Catalytic Hydrogenation: Strong reducing conditions, such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney nickel in the presence of a hydrogen source (e.g., H₂ gas or hydrazine (B178648) hydrate), typically lead to the complete reduction of the nitro group to an amine, yielding 3-amino-4-hydrazinopyridine. wikipedia.orgrsc.org

Metal-based Reductions: Reagents like zinc metal in aqueous ammonium (B1175870) chloride are known to selectively reduce nitroarenes to the corresponding aryl hydroxylamines. wikipedia.org The use of excess zinc can lead to the formation of hydrazine compounds. wikipedia.org Other metals like iron in acidic media or tin(II) chloride are commonly used for the reduction to anilines. wikipedia.org

The table below outlines various reducing systems and their potential products from the reduction of the nitro group.

| Reducing System | Intermediate(s) | Final Product |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Nitroso, Hydroxylamine | 3-Amino-4-hydrazinopyridine wikipedia.org |

| Iron in Acidic Media | Nitroso, Hydroxylamine | 3-Amino-4-hydrazinopyridine wikipedia.org |

| Zinc / NH₄Cl | Nitroso, Hydroxylamine | 3-(Hydroxyamino)-4-hydrazinopyridine wikipedia.org |

| Sodium Hydrosulfite | Nitroso, Hydroxylamine | 3-Amino-4-hydrazinopyridine wikipedia.org |

Investigation of Nucleophilic Attack Mechanisms on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic that is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the C3 position. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (S_NAr).

The generally accepted mechanism for S_NAr reactions on such electron-deficient rings is a two-step addition-elimination process. scirp.orgd-nb.info

Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring. In the case of this compound, the most likely sites for attack are the C2 and C6 positions, which are ortho and para to the activating nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. scirp.org

Elimination of a Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group from the site of the initial attack.

Research has shown that nucleophilic attack is not limited to positions bearing a conventional leaving group like a halogen. Nucleophilic addition can also occur at positions occupied by a hydrogen atom, forming a σH adduct as a kinetic product. d-nb.info These adducts can then either dissociate back to the starting materials or be oxidized to form a product of nucleophilic substitution of hydrogen.

In some contexts, the nitro group itself can act as the leaving group (nucleofuge). Studies on other 3-nitropyridine (B142982) derivatives have demonstrated that the 3-NO₂ group can be selectively substituted by strong nucleophiles, such as thiols, even in the presence of other potential leaving groups like halogens. nih.gov The ability of the nitro group to be displaced depends on the reaction conditions and the nature of the incoming nucleophile. This denitrative coupling provides a pathway to introduce a variety of functional groups onto the pyridine ring. acs.org

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into molecular systems. These methods, varying in their level of theory and computational cost, provide detailed information about molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular method for studying medium to large-sized molecules due to its balance of accuracy and computational efficiency. mdpi.comresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, have been instrumental in optimizing the molecular geometry of pyridine (B92270) derivatives. nih.gov These calculations help in predicting bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.comnajah.edu For similar nitro-substituted pyridine compounds, DFT has been used to investigate heats of formation, electronic structures, and detonation properties. researchgate.net The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results that accurately reflect the molecule's properties. najah.edu

Semi-Empirical Methods (e.g., CNDO, MNDO)

Semi-empirical methods, such as Complete Neglect of Differential Overlap (CNDO) and Modified Neglect of Diatomic Overlap (MNDO), offer a computationally less intensive alternative to ab initio methods. uni-muenchen.dehi.is These methods simplify the Hartree-Fock equations by using empirical parameters derived from experimental data. uni-muenchen.de They have been successfully applied to pyridine derivatives to explain experimental outcomes, such as the regioselectivity of nucleophilic substitution reactions. sci-hub.se For instance, CNDO and MNDO calculations have been used to assess the net charges and covalent terms in halonitropyridines to predict the site of attack for nucleophiles like hydrazine (B178648). sci-hub.se While less accurate than DFT, semi-empirical methods are valuable for studying large molecules and for preliminary investigations of reaction mechanisms. uni-muenchen.dehi.is

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide a conceptual framework for understanding reactivity and bonding.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.commalayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. malayajournal.orgmdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. For related nitropyridine systems, the calculated HOMO and LUMO energies have shown that charge transfer can occur within the molecule. najah.edu DFT calculations are commonly used to determine the energies of these frontier orbitals. malayajournal.org

Table 1: Frontier Molecular Orbital Data for a Related Compound (2-amino-3-nitropyridine)

| Parameter | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -2.31 |

| HOMO-LUMO Gap | 4.23 |

Data is for illustrative purposes and based on calculations for a structurally similar molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer phenomena. researchgate.net For instance, NBO analysis can quantify the stabilization energy associated with the delocalization of electron density from a donor NBO (a bond or lone pair) to an acceptor NBO (an antibonding or Rydberg orbital). researchgate.net In nitro-substituted pyridines, NBO analysis has been employed to investigate intramolecular hydrogen bonding and to understand the charge distribution within the molecule. najah.edu

Spectroscopic Property Predictions

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure.

Theoretical calculations, particularly using DFT, can predict vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.govnajah.edu For pyridine derivatives, calculated vibrational spectra have shown good agreement with experimental data, although discrepancies can arise due to factors like intermolecular interactions in the solid state, which are not always accounted for in gas-phase calculations. najah.edu Similarly, computed UV-Vis spectra have been successfully used to interpret the electronic transitions observed experimentally for related compounds. researchgate.net The prediction of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, also serves as a valuable tool for structural elucidation. najah.edu

Table 2: Predicted Vibrational Frequencies for a Related Compound (2-amino-3-nitropyridine)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| NH₂ asymmetric stretch | 3717 | 3488 |

| NH₂ symmetric stretch | 3575 | 3360 |

| C-H stretch | 3221 | 3100 |

| C-H out-of-plane bend | 992 | 950 |

Data is for illustrative purposes and based on calculations for a structurally similar molecule. najah.edu

Vibrational Spectra Simulation (FT-IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups within a molecule. Computational simulations using DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), can predict the vibrational frequencies of 4-Hydrazino-3-nitropyridine. These theoretical calculations provide a basis for assigning the bands observed in experimental spectra.

For analogous compounds like 2-amino-3-nitropyridine (B1266227), studies have shown excellent agreement between calculated and experimental vibrational frequencies. najah.edu The computed spectra allow for a detailed assignment of vibrational modes, including stretching, bending, wagging, and twisting of the functional groups. najah.edu For instance, in 2-amino-3-nitropyridine, the symmetric and asymmetric stretches of the –NH2 group were calculated in the range of 3717-3575 cm⁻¹, aligning well with the experimental values of 3630-3488 cm⁻¹. najah.edu Similarly, the C–H stretching vibrations of the heteroaromatic ring are typically predicted in the 3100–3000 cm⁻¹ region. najah.edu The vibrations of the nitro group (NO2), such as scissoring and wagging modes, are also identified and assigned through these computational methods. najah.edu

A similar approach for this compound would allow for the precise assignment of its FT-IR spectrum. The table below illustrates typical vibrational assignments for a related nitropyridine derivative, 2-amino-3-nitropyridine, as determined by DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(NH₂) asymmetric | 3717 | 3630 | NH₂ stretching |

| ν(NH₂) symmetric | 3575 | 3488 | NH₂ stretching |

| ν(C-H) | 3221 | 3100 | C-H stretching |

| δ(NH₂) scissoring | 1656 | 1593 | NH₂ bending |

| δ(NO₂) scissoring | 843 | - | NO₂ bending |

| ω(NO₂) wagging | 716 | - | NO₂ wagging |

Data based on the analysis of 2-amino-3-nitropyridine. najah.edu

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is fundamental for elucidating the detailed molecular structure of organic compounds. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. najah.eduresearchgate.net These calculations are often performed simulating a solvent, such as DMSO, to better replicate experimental conditions. najah.edu

For the related molecule 2-amino-3-nitropyridine, calculated chemical shifts have shown good correlation with experimental data. najah.edu Such computational studies aid in the definitive assignment of proton and carbon signals in the NMR spectra, which can sometimes be ambiguous from experimental data alone. The calculations provide insight into the electronic environment of each nucleus. For instance, the chemical shifts of the carbon atoms in the pyridine ring and the protons of the hydrazino and aromatic groups of this compound could be accurately predicted.

The following table presents a comparison of experimental and calculated NMR chemical shifts for the analogous compound 2-amino-3-nitropyridine.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (GIAO/IEF-PCM) |

|---|---|---|

| C2 | 156.4 | 159.2 |

| C3 | 128.9 | 133.1 |

| C4 | 138.2 | 142.7 |

| C5 | 114.5 | 115.8 |

| C6 | 149.3 | 153.6 |

| H4 | 8.10 | 8.34 |

| H5 | 6.75 | 6.71 |

| H6 | 8.14 | 8.39 |

Data based on the analysis of 2-amino-3-nitropyridine in DMSO. najah.edu

UV-Vis Absorption Spectra Predictions

The electronic properties and absorption characteristics of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the prediction of electronic absorption spectra, providing the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. researchgate.netmdpi.com

Studies on similar molecules, such as other nitropyridine derivatives, demonstrate that TD-DFT calculations can accurately predict the electronic transitions observed in experimental UV-Vis spectra. nih.govuni-muenchen.de These transitions are typically π→π* and n→π* in nature, involving the promotion of electrons from occupied to unoccupied molecular orbitals. For this compound, the calculations would likely reveal transitions involving the pyridine ring, the nitro group, and the hydrazino substituent. The solvatochromic shifts (changes in λmax with solvent polarity) can also be modeled computationally, providing further insight into the nature of the electronic transitions. nih.govresearchgate.net

| Compound Type | Calculated λmax (nm) | Experimental λmax (nm) | Assignment |

|---|---|---|---|

| Triazine-Hydrazone Derivative | 370 | 380 | π→π |

| Triazine-Hydrazone Derivative | 295 | 285 | n→π |

| Nitrobenzaldehyde | ~350 | ~350 | n→π* (from NO₂ and CHO) |

| Nitrobenzaldehyde | ~250 | ~250 | π→π* (involving NO₂) |

Data based on analyses of related hydrazone and nitro-aromatic compounds. mdpi.comuni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule. sysrevpharm.org It helps in identifying the regions that are rich or deficient in electrons, which is crucial for predicting molecular reactivity and intermolecular interactions. researchgate.netclinicsearchonline.org

In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyridine ring and hydrazino group, indicating these are primary sites for electrophilic interaction and hydrogen bonding. sysrevpharm.org Conversely, the hydrogen atoms of the hydrazino group and the pyridine ring would exhibit positive potential, marking them as sites for nucleophilic attack. researchgate.net

Conformational Analysis

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound can be carried out computationally by performing a potential energy surface (PES) scan. This involves systematically rotating the rotatable bonds, such as the C-N bond of the hydrazino group, and calculating the energy at each step. mdpi.com

This analysis reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For molecules with hydrazone linkages, studies have shown that planarity is often favored due to conjugation, but steric hindrance can lead to twisted conformations. mdpi.com The analysis for this compound would determine the preferred orientation of the hydrazino group relative to the pyridine ring and the nitro group, which is influenced by factors like intramolecular hydrogen bonding and steric repulsion.

Investigation of Nonlinear Optical (NLO) Properties via Computation

Molecules with significant charge separation, often containing electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. researchgate.net The combination of the electron-donating hydrazino group and the electron-accepting nitro group on the pyridine ring suggests that this compound could be a candidate for NLO applications.

Computational chemistry allows for the prediction of key NLO parameters, such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.comdntb.gov.ua These properties are typically calculated using DFT methods. A large value for the first-order hyperpolarizability (β) is indicative of a strong second-order NLO response. researchgate.net Computational studies on similar donor-acceptor molecules have successfully predicted their NLO potential, guiding the synthesis of new materials for applications in optoelectronics and photonics. mdpi.comresearchgate.net

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|

| Triazine-Hydrazone Derivative 1 | 5.58 | - | 15.4 x 10⁻³⁰ |

| Triazine-Hydrazone Derivative 2 | 2.84 | - | 10.9 x 10⁻³⁰ |

Data based on the analysis of related triazine-hydrazone derivatives. mdpi.com

Applications of 4 Hydrazino 3 Nitropyridine and Its Derivatives in Organic and Heterocyclic Synthesis

As Precursors for Aminopyridines

The chemical compound 4-Hydrazino-3-nitropyridine serves as a valuable precursor in the synthesis of various aminopyridine derivatives. The transformation typically involves the reduction of the nitro group and can be achieved through several synthetic routes.

One common method is catalytic hydrogenation. For instance, the reduction of a related compound, 4-amino-3-nitropyridine, to 3,4-diaminopyridine (B372788) has been successfully carried out using a 10% palladium on activated carbon (Pd/C) catalyst in a mixture of methanol (B129727) and tetrahydrofuran. chemicalbook.com This reaction proceeds at a low temperature of 10°C under a hydrogen atmosphere, yielding the diaminopyridine in high purity. chemicalbook.com This method highlights the efficiency of catalytic hydrogenation for the synthesis of aminopyridines from their nitro precursors.

Another approach involves the use of reducing agents like iron in the presence of mineral acids. semanticscholar.org The reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid primarily yields 4-aminopyridine. semanticscholar.org While effective, this method can sometimes lead to the formation of by-products. semanticscholar.org A slower but higher-yielding alternative is the use of iron with 25-30% sulfuric acid. semanticscholar.org

The choice of reducing agent and reaction conditions can be tailored to achieve the desired aminopyridine derivative. For example, the reduction of 3-nitropyridine (B142982) has been accomplished using hydrazine (B178648) hydrate (B1144303) with a Fe3O4@C–Pt catalyst, resulting in a 94% yield of 3-aminopyridine. mdpi.com

The following table summarizes different reduction methods for the synthesis of aminopyridines from nitropyridine precursors:

| Precursor | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |

| 4-Amino-3-nitropyridine | 10% Pd/C, H₂ | Methanol/THF | 3,4-Diaminopyridine | 97% | chemicalbook.com |

| 4-Nitropyridine-N-oxide | Fe, HCl | Water | 4-Aminopyridine | 80-85% | semanticscholar.org |

| 4-Nitropyridine-N-oxide | Fe, 25-30% H₂SO₄ | Water | 4-Aminopyridine | >90% | semanticscholar.org |

| 3-Nitropyridine | N₂H₄·H₂O, Fe₃O₄@C–Pt | Water | 3-Aminopyridine | 94% | mdpi.com |

As Building Blocks for Complex Nitrogen-Containing Scaffolds

This compound is a versatile building block for the synthesis of a wide array of complex nitrogen-containing heterocyclic scaffolds. Its bifunctional nature, possessing both a hydrazine and a nitro group on a pyridine (B92270) ring, allows for a variety of cyclization reactions to form fused heterocyclic systems.

A significant application is in the construction of pyrazolo[3,4-b]pyridines. mdpi.comd-nb.infocdnsciencepub.commdpi.com This scaffold is of great interest due to its presence in many biologically active molecules. d-nb.info The synthesis often involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophile or the reaction of a functionalized 2-chloronicotinic acid derivative with a substituted hydrazine. d-nb.info For example, 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines have been synthesized from 4-methyl-6-pyrazolyl-2-chloronicotinonitriles upon treatment with hydrazine. d-nb.info

Another important class of compounds derived from hydrazinopyridines are triazolopyridines. d-nb.infocdnsciencepub.comsemanticscholar.org These can be synthesized through various cyclization strategies. For instance, the reaction of 2-hydrazinyl-3-nitropyridine with chloroethynylphosphonates can lead to the formation of mdpi.comd-nb.infoambeed.comtriazolo[1,5-a]pyridines. d-nb.info The reaction conditions can influence the isomeric product formed. d-nb.info Additionally, a modified Mitsunobu reaction has been employed for the synthesis of mdpi.comd-nb.infoambeed.comtriazolo[4,3-a]pyridines from acylated 2-hydrazinopyridines under mild conditions. semanticscholar.org

Furthermore, this compound and its analogs can be utilized in multicomponent reactions to generate diverse and complex heterocyclic structures. nih.govacs.orgacs.org For example, a three-component reaction involving a 2-hydrazinyl-azine, an isocyanide, and an aldehyde or ketone can produce unique six-membered pyridotriazine scaffolds. nih.gov By altering the electrophile in this reaction to isocyanates, isothiocyanates, or acyl chlorides, five-membered triazolopyridine scaffolds can be obtained. nih.govacs.orgacs.org

The following table provides examples of complex nitrogen-containing scaffolds synthesized from hydrazinopyridine precursors.

| Precursor | Reagents | Product Scaffold | Reference |

| 4-Methyl-6-pyrazolyl-2-chloronicotinonitrile | Hydrazine | Pyrazolo[3,4-b]pyridine | d-nb.info |

| 2-Hydrazinyl-3-nitropyridine | Chloroethynylphosphonates | mdpi.comd-nb.infoambeed.comTriazolo[1,5-a]pyridine | d-nb.info |

| Acylated 2-hydrazinopyridines | DEAD, Triphenylphosphine, TMS-N₃ | mdpi.comd-nb.infoambeed.comTriazolo[4,3-a]pyridine | semanticscholar.org |

| 2-Hydrazinyl-azine | Isocyanide, Aldehyde/Ketone, Sc(OTf)₃ | Pyrido[2,1-c] mdpi.comd-nb.infoambeed.comtriazine | nih.gov |

| 2-Hydrazinopyridine | Aldehyde, Isocyanate | Triazolopyridine | acs.orgacs.org |

Utility in the Construction of Functional Organic Molecules

The reactivity of the hydrazine and nitro functionalities in this compound makes it a valuable intermediate in the synthesis of various functional organic molecules. The nitro group can be reduced to an amine, which can then undergo further reactions, while the hydrazine moiety can participate in cyclization and condensation reactions.

For example, the reduction of the nitro group in nitropyridine derivatives opens pathways to a wide range of substituted pyridines. The resulting amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings. ambeed.comjst.go.jp

The hydrazine group is particularly useful for constructing fused heterocyclic systems. For example, treatment of 3,5-dinitro-4-chloropyridine with anhydrous hydrazine yields 3,5-dinitro-4-pyridylhydrazine. jst.go.jp This intermediate can then be converted to other derivatives like 3,5-dinitropyridine. jst.go.jp

Furthermore, the cyclocondensation of hydrazinopyridines is a key strategy for building complex molecules. Reactions with 1,3-dicarbonyl compounds or their equivalents lead to the formation of pyrazole (B372694) rings fused to the pyridine core. d-nb.infoderpharmachemica.com The versatility of this approach allows for the introduction of various substituents, leading to a diverse library of functional molecules.

The development of one-pot multicomponent reactions has further expanded the utility of hydrazinopyridines. nih.govacs.orgacs.org These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials, demonstrating the efficiency of using this compound and its derivatives as building blocks in modern organic synthesis.

Q & A

Q. Mitigation Strategies :

Report synthesis and purification protocols in detail.

Use differential scanning calorimetry (DSC) to characterize thermal behavior.

Compare data against authenticated reference samples .

Application: What role does this compound play in medicinal chemistry, particularly in antifungal drug development?

Answer:

The compound serves as a precursor to pyrido[3,4-e]-as-triazines , which exhibit antifungal activity by inhibiting ergosterol biosynthesis . Key steps include:

Cyclization : React with phenoxymethyl reagents to form fused triazine rings.

Structure-activity relationship (SAR) : Nitro and hydrazine groups enhance membrane permeability and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。